molecular formula C13H19N3O2 B8746254 8-(5-Ethylpyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(5-Ethylpyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B8746254
M. Wt: 249.31 g/mol
InChI Key: GTDWVPIHBAAVJK-UHFFFAOYSA-N
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Description

8-(5-Ethylpyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

8-(5-ethylpyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H19N3O2/c1-2-11-9-14-12(15-10-11)16-5-3-13(4-6-16)17-7-8-18-13/h9-10H,2-8H2,1H3

InChI Key

GTDWVPIHBAAVJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,4-dioxa-8-aza-spiro[4.5]decane (11.08 mL), 2-chloro-5-ethylpyrimidine (7.50 mL), and ethyldiisopropylamine (15.50 mL) in tetrahydrofuran (60 mL) is heated under reflux for 30 min. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with 0.1 M citric acid and brine. The aqueous phase is basified with 1 M aqueous NaOH solution and extracted with dichloromethane. The combined organic phases are dried over MgSO4 and the solvent is evaporated in vacuo to give the title compound. LC (method 11): tR=1.10 min; Mass spectrum (ESI+): m/z=250 [M+H]+.
Quantity
11.08 mL
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reactant
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7.5 mL
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reactant
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15.5 mL
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reactant
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60 mL
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solvent
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Synthesis routes and methods II

Procedure details

1,4-Dioxa-8-azaspiro[4.5]decane (1.76 g), 2-chloro-5-ethylpyrimidine (1.7 g), N,N-dimethylformamide (50 mL), 1,4-dioxane (75 mL) and triethylamine (5.07 ml) are heated in a sealed vessel at 120° C. with stirring for 22 h. After cooling the mixture is concentrated and partitioned between ethyl acetate (100 mL) and water (100 mL). The water layer is extracted with ethyl acetate (100 mL) and the combined ethyl acetate layers are dried over Na2SO4, filtered and concentrated to give the title compound. LC (method 20): tR=1.73 min; Mass spectrum (APCI): m/z=250 [M+H]+.
Quantity
1.76 g
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reactant
Reaction Step One
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1.7 g
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reactant
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50 mL
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reactant
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75 mL
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reactant
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5.07 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound is prepared from 1,4-dioxa-8-azaspiro[4.5]decane and 2-chloro-5-ethyl-pyrimidine following a procedure analogous to that described for Intermediate 61.
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Intermediate 61
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